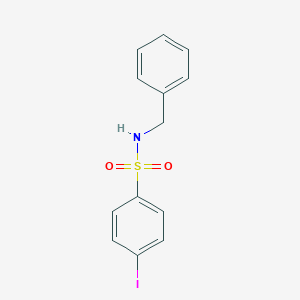
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CC-1065 or KW-1062, and it belongs to a class of compounds known as DNA alkylating agents.
作用機序
The mechanism of action of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is based on its ability to alkylate DNA. This means that the compound can bind to DNA molecules and modify their structure, which can lead to cell death. CC-1065 has been shown to be highly selective for cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione are complex and varied. The compound has been shown to have potent anti-tumor activity, but it can also have toxic effects on healthy cells. CC-1065 has been shown to induce DNA damage and cell cycle arrest, which can lead to cell death. The compound can also affect the immune system and cause inflammation.
実験室実験の利点と制限
One of the main advantages of using 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer research. However, the compound can also have toxic effects on healthy cells, which can limit its use in certain experiments. CC-1065 is also highly complex and difficult to synthesize, which can make it challenging to work with in the lab.
将来の方向性
There are many potential future directions for research on 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One promising area of research is the development of new analogs of the compound that are more selective for cancer cells and have fewer toxic effects on healthy cells. Another potential direction is the use of CC-1065 in combination with other cancer treatments to enhance their effectiveness. Finally, more research is needed to better understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex and highly promising compound that has many potential applications in scientific research. The compound has been extensively studied for its anti-tumor activity and its ability to alkylate DNA. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for lab experiments. Overall, CC-1065 represents a promising area of research for cancer treatment and other scientific applications.
合成法
The synthesis of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that involves several steps. The first step involves the synthesis of the precursor molecule, which is then converted to the final product through a series of chemical reactions. The synthesis process is highly technical and requires specialized equipment and expertise.
科学的研究の応用
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. CC-1065 has been shown to have potent anti-tumor activity, and it has been tested in preclinical studies as a potential treatment for various types of cancer.
特性
製品名 |
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
分子式 |
C23H26ClNO2 |
分子量 |
383.9 g/mol |
IUPAC名 |
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
InChIキー |
JGLMCEREXQUKPR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
